molecular formula C19H29N3O4S B2413595 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide CAS No. 898407-11-9

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide

Cat. No. B2413595
CAS RN: 898407-11-9
M. Wt: 395.52
InChI Key: NGDQCQQGUJVTSF-UHFFFAOYSA-N
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Description

“N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” could not be found in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

  • Sulfonyl hydrazone scaffolds and piperidine rings play a significant role in medicinal chemistry. A study demonstrated the synthesis of novel sulfonyl hydrazone derivatives featuring piperidine rings, evaluated for antioxidant capacity and anticholinesterase activity. These compounds exhibited promising activities, suggesting their potential in developing treatments for conditions related to oxidative stress and cholinergic system dysfunctions (Karaman et al., 2016).

Biological Activities and Drug Development

  • Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized and evaluated as α1-adrenoceptor antagonists. These compounds showed high affinity for α1-adrenoceptors and moderate selectivity over α2-receptor subtype, indicating their potential in developing uro-selective drugs (Rak et al., 2016).

Chemical Synthesis and Characterization

  • The synthesis and characterization of N-acyl and N-sulfonyl groups on piperidine derivatives for anodic methoxylation studies highlight their utility in organic synthesis and material science applications. This research expands the understanding of the chemical properties and reactivity of piperidine derivatives, which can be applied in various synthetic pathways (Golub & Becker, 2015).

Antioxidant and Enzyme Inhibition Profiles

  • Novel compounds incorporating piperidine and sulfonamide motifs have been explored for their antioxidant and enzyme inhibitory activities, including acetylcholinesterase and butyrylcholinesterase, important for treating neurodegenerative diseases like Alzheimer's. These studies contribute to the development of new therapeutics with potential neuroprotective effects (Lolak et al., 2020).

Anticancer and Antibacterial Agents

  • Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents and the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole for antibacterial applications underscores the versatility of piperidine derivatives in drug discovery. These findings open up new avenues for the development of targeted therapies against cancer and bacterial infections (Rehman et al., 2018).

properties

IUPAC Name

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-ethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-4-20-18(23)19(24)21-11-10-16-7-5-6-12-22(16)27(25,26)17-13-14(2)8-9-15(17)3/h8-9,13,16H,4-7,10-12H2,1-3H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDQCQQGUJVTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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